

An In-depth Technical Guide to 2-Methoxy-5-methylpyridine

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Compound of Interest

Compound Name: 2-Methoxy-5-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Methoxy-5-methylpyridine**, a key intermediate in the pharmaceutical and agrochemical industries. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A representative synthetic protocol is provided, along with predicted analytical and spectral data to aid in its characterization. This guide is intended to be a valuable resource for scientists and researchers engaged in organic synthesis and drug development.

Chemical Structure and Nomenclature

2-Methoxy-5-methylpyridine is a substituted pyridine derivative. The pyridine ring is substituted at the 2-position with a methoxy group ($-\text{OCH}_3$) and at the 5-position with a methyl group ($-\text{CH}_3$).

IUPAC Name: **2-Methoxy-5-methylpyridine**^[1]

Synonyms: 6-Methoxy-3-picoline, 2-Methoxy-5-picoline^[2]^[3]

Chemical Structure:

Caption: Chemical structure of **2-Methoxy-5-methylpyridine**.

Physicochemical and Spectral Data

This section summarizes the key physicochemical properties and predicted spectral data for **2-Methoxy-5-methylpyridine**.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₉ NO	[2]
Molecular Weight	123.15 g/mol	[1]
CAS Number	13472-56-5	[2]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	173.7 °C	[4]
Density	1.001 g/cm ³	[4]
Refractive Index	1.495	[4]
Flash Point	61.1 °C	[4]

Table 2: Predicted Spectroscopic Data

Technique	Predicted Data
^1H NMR (CDCl_3 , 400 MHz)	δ (ppm): 8.0-8.2 (d, 1H, H6), 7.4-7.6 (dd, 1H, H4), 6.6-6.8 (d, 1H, H3), 3.9 (s, 3H, $-\text{OCH}_3$), 2.3 (s, 3H, $-\text{CH}_3$)
^{13}C NMR (CDCl_3 , 100 MHz)	δ (ppm): 163-165 (C2), 145-147 (C6), 138-140 (C4), 128-130 (C5), 110-112 (C3), 52-54 ($-\text{OCH}_3$), 17-19 ($-\text{CH}_3$)
IR (neat, cm^{-1})	~3050 (aromatic C-H stretch), ~2950, 2850 (aliphatic C-H stretch), ~1600, 1480 (C=C and C=N stretch), ~1250 (asymmetric C-O-C stretch), ~1030 (symmetric C-O-C stretch)
Mass Spec. (EI)	m/z (%): 123 (M^+), 108 ($\text{M}^+ - \text{CH}_3$), 92 ($\text{M}^+ - \text{OCH}_3$), 78

Note: The spectral data presented in Table 2 is predicted based on the analysis of structurally similar compounds and has not been experimentally confirmed from the search results.

Experimental Protocols

A common and effective method for the synthesis of **2-Methoxy-5-methylpyridine** is the Williamson ether synthesis, starting from 2-hydroxy-5-methylpyridine.

3.1. Synthesis of **2-Methoxy-5-methylpyridine** via Williamson Ether Synthesis

This protocol describes the methylation of 2-hydroxy-5-methylpyridine using a methylating agent in the presence of a base.

Materials:

- 2-Hydroxy-5-methylpyridine
- Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
- Methyl iodide (CH_3I) or dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$)

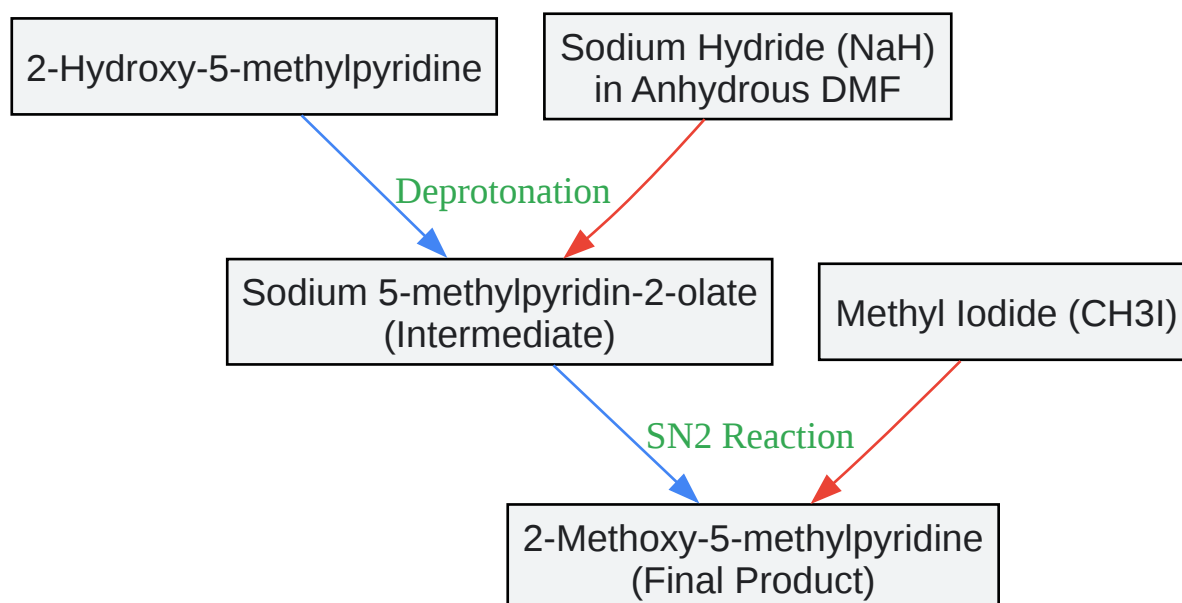
- Anhydrous N,N-dimethylformamide (DMF) or other aprotic polar solvent
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-hydroxy-5-methylpyridine (1.0 equivalent) in anhydrous DMF is added dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.
- The mixture is then cooled back to 0 °C, and methyl iodide (1.1 equivalents) is added dropwise.
- The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the slow addition of water.
- The aqueous layer is extracted three times with diethyl ether.
- The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield pure **2-Methoxy-5-methylpyridine**.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic workflow for the preparation of **2-Methoxy-5-methylpyridine** from 2-hydroxy-5-methylpyridine.



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Caption: Williamson ether synthesis of **2-Methoxy-5-methylpyridine**.

Applications in Research and Development

2-Methoxy-5-methylpyridine is a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its substituted pyridine core is a common motif in biologically active molecules. Researchers can utilize this intermediate for further functionalization, such as lithiation followed by reaction with electrophiles, or cross-coupling reactions to introduce more complex substituents.

Safety Information

2-Methoxy-5-methylpyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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References

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